Ethyl 4-cyclohexylbenzoate
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Overview
Description
Ethyl 4-cyclohexylbenzoate is an organic compound with the molecular formula C15H20O2. It is an ester derived from benzoic acid and cyclohexanol. This compound is known for its unique chemical structure, which combines the aromatic benzoate group with a cyclohexyl ring, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-cyclohexylbenzoate can be synthesized through the esterification of 4-cyclohexylbenzoic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes using reactive distillation techniques. This method allows for the efficient separation of the ester product from the reaction mixture, enhancing the overall yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-cyclohexylbenzoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Oxidation: 4-cyclohexylbenzoic acid.
Reduction: 4-cyclohexylbenzyl alcohol.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
Ethyl 4-cyclohexylbenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 4-cyclohexylbenzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with cellular components. The cyclohexyl ring may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Ethyl 4-cyclohexylbenzoate can be compared with other similar esters, such as:
Ethyl benzoate: Lacks the cyclohexyl ring, making it less lipophilic and potentially less bioavailable.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, which may affect its reactivity and applications.
The presence of the cyclohexyl ring in this compound distinguishes it from other benzoate esters, providing unique chemical and physical properties that can be leveraged in various applications .
Properties
IUPAC Name |
ethyl 4-cyclohexylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O2/c1-2-17-15(16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h8-12H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHUBPFJBAIQJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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